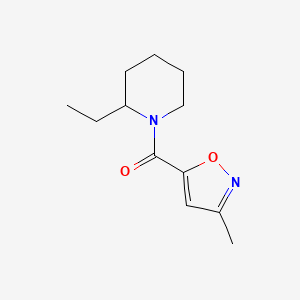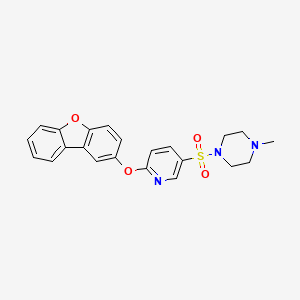
4-(3,4-Dimethylbenzoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethylbenzoyl)morpholine is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in most organic solvents. This compound has gained significant attention due to its unique properties and potential applications in various fields. In
作用机制
The mechanism of action of 4-(3,4-Dimethylbenzoyl)morpholine is based on its ability to interact with biomolecules and undergo a photochemical reaction upon exposure to light. The compound absorbs light at a specific wavelength, which causes it to enter an excited state. In this state, it can interact with nearby molecules and transfer energy or electrons, leading to the formation of reactive species such as singlet oxygen and free radicals. These reactive species can then react with biomolecules and cause damage or destruction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-Dimethylbenzoyl)morpholine depend on its concentration, exposure time, and the type of biomolecule it interacts with. In general, this compound has been found to induce oxidative stress and damage to cells and tissues. It can also cause changes in the expression of genes and proteins, leading to altered cellular functions and signaling pathways. However, the exact effects depend on the specific experimental conditions and the type of cells or organisms used.
实验室实验的优点和局限性
One of the main advantages of using 4-(3,4-Dimethylbenzoyl)morpholine in lab experiments is its high sensitivity and selectivity for biomolecules. It can detect low concentrations of target molecules and provide real-time information about their localization and dynamics. Additionally, this compound can be easily incorporated into various experimental systems, including cells, tissues, and organisms. However, one of the limitations of using this compound is its potential toxicity and phototoxicity, which can affect the accuracy and reproducibility of the results. Therefore, careful controls and optimization of the experimental conditions are necessary.
未来方向
There are several future directions for the use of 4-(3,4-Dimethylbenzoyl)morpholine in scientific research. One of the areas of interest is the development of new fluorescent probes with improved sensitivity, selectivity, and photostability. Another direction is the application of this compound in the field of optogenetics, which involves the use of light to control cellular functions and signaling pathways. Additionally, the potential use of this compound in the development of new materials and devices, such as biosensors and photovoltaic cells, is also an area of interest.
Conclusion:
In conclusion, 4-(3,4-Dimethylbenzoyl)morpholine is a versatile compound that has found various applications in scientific research. Its unique properties and potential for selective biomolecule detection and photochemical reactions have made it a valuable tool in many fields. However, its potential toxicity and phototoxicity require careful consideration and optimization of experimental conditions. The future directions of this compound are promising, and further research is needed to fully explore its potential.
合成方法
The synthesis of 4-(3,4-Dimethylbenzoyl)morpholine is a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with morpholine. The reaction takes place in the presence of a base and a solvent. The product is then purified using various techniques such as recrystallization, chromatography, and distillation. The yield of the product is typically high, and the purity can be easily controlled.
科学研究应用
4-(3,4-Dimethylbenzoyl)morpholine has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a drug that selectively destroys cancer cells. Additionally, this compound has been used in the synthesis of various organic compounds and materials, including liquid crystals, polymers, and dendrimers.
属性
IUPAC Name |
(3,4-dimethylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-4-12(9-11(10)2)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMFPONENJIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylbenzoyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)
![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)
![N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7478366.png)
![2-[[2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7478387.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-2-furamide](/img/structure/B7478389.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B7478392.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-1H-indole-2-carboxamide](/img/structure/B7478400.png)
![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)